trans2,4-Dimethoxycinnamic acid

Übersicht

Beschreibung

Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with various molecules. This property makes them valuable in a wide range of applications, including pharmaceuticals, food, and cosmetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically prepared from starch by enzymatic conversion using cyclodextrin glycosyltransferase. The process involves the following steps:

Starch Liquefaction: Starch is gelatinized and liquefied using heat and acid or enzymes.

Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins.

Purification: The resulting cyclodextrins are purified through crystallization and filtration.

Industrial Production Methods

Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, and it includes steps such as:

Fermentation: Using genetically modified microorganisms to produce cyclodextrin glycosyltransferase.

Continuous Processing: Implementing continuous reactors for the enzymatic conversion of starch to cyclodextrins.

Advanced Purification: Utilizing advanced filtration and crystallization techniques to achieve high-purity cyclodextrins.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on cyclodextrins.

Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various cyclodextrin derivatives with modified physical and chemical properties, which can enhance their solubility, stability, and inclusion capacity.

Wissenschaftliche Forschungsanwendungen

Cyclodextrins have a wide range of scientific research applications:

Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

Medicine: Utilized in the formulation of various drugs to enhance their therapeutic efficacy.

Industry: Applied in the food industry to encapsulate flavors and fragrances, and in cosmetics to stabilize active ingredients.

Wirkmechanismus

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.

Vergleich Mit ähnlichen Verbindungen

Cyclodextrins are unique compared to other oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:

Amylose: A linear polysaccharide that does not form inclusion complexes.

Cellulose: A linear polysaccharide with different structural properties.

Inulin: A fructan with limited inclusion complex formation capabilities.

Cyclodextrins are unique in their cyclic structure, which allows them to form stable inclusion complexes with a wide range of guest molecules, making them highly versatile in various applications.

Biologische Aktivität

Trans-2,4-Dimethoxycinnamic acid (DMCA) is a compound belonging to the cinnamic acid family, known for its diverse biological activities. This article explores the biological activity of DMCA, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

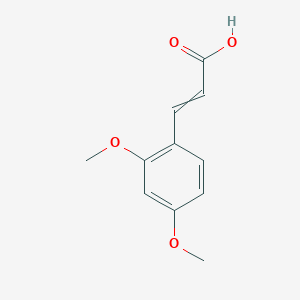

DMCA is characterized by the presence of two methoxy groups attached to the cinnamic acid backbone. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with various biological targets.

Anticancer Activity

Research has demonstrated that DMCA exhibits significant anticancer properties. A notable study investigated its effects on transitional cell carcinoma (TCC) of the bladder. The findings indicated that DMCA, when combined with romidepsin (a histone deacetylase inhibitor), enhanced the antitumor effects in vitro and in vivo without increasing toxicity compared to romidepsin alone .

Table 1: Antitumor Effects of DMCA in TCC Cell Lines

| Treatment | IC50 (ng/mL) | Effect on Cell Cycle |

|---|---|---|

| Romidepsin | 1.0 | Induces apoptosis |

| DMCA | 10 | Enhances HDACI activity |

| Romidepsin + DMCA | <0.5 | Significant cell cycle arrest |

The combination treatment resulted in a marked reduction in tumor volume in animal models, showcasing DMCA's potential as an adjunct therapy in cancer treatment.

Antimicrobial Activity

DMCA has also been studied for its antimicrobial properties. A recent investigation highlighted its effectiveness against various bacterial strains, including Chromobacterium violaceum, which is known for producing violacein, a pigment with antimicrobial properties. The study indicated that DMCA exhibited a significant inhibitory effect on bacterial growth, suggesting its potential as a natural antimicrobial agent.

Table 2: Antimicrobial Efficacy of DMCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Chromobacterium violaceum | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Escherichia coli | 40 µg/mL |

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, DMCA has been implicated in neuroprotection. A study focused on the ability of coffee extracts containing DMCA to prevent pathological transformations of alpha-synuclein, a protein associated with neurodegenerative diseases like Parkinson's disease. The results suggested that DMCA could inhibit fibrillization of alpha-synuclein, thereby providing neuroprotective benefits .

Table 3: Neuroprotective Activity of DMCA

| Source | Concentration (µg/mL) | Inhibition of Alpha-Synuclein Fibrillization (%) |

|---|---|---|

| Black Coffee | 53.26 | 78 |

| Green Coffee | 25.18 | 65 |

Eigenschaften

IUPAC Name |

3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHDPHTFYWYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311291 | |

| Record name | 2,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-61-8 | |

| Record name | 2,4-Dimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.